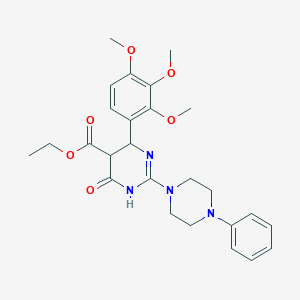
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrimidine family and has been synthesized using various methods, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research related to this compound will also be explored.
作用機序
The mechanism of action of Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it is believed to act by binding to specific receptors in the body, leading to the modulation of various physiological and biochemical processes. The compound has been reported to interact with the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects:
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been reported to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate in lab experiments is its potential therapeutic benefits. The compound has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
There are several future directions for research related to Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate. One of the most important future directions is to determine the exact mechanism of action of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in animal and human trials. Additionally, future research should focus on developing more efficient and cost-effective methods for synthesizing this compound. Finally, the potential applications of this compound in the treatment of various diseases should be explored further.
In conclusion, Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a promising compound that has shown potential in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed. Further studies are needed to determine the safety and efficacy of this compound in animal and human trials and to explore its potential applications in the treatment of various diseases.
合成法
The synthesis of Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been reported using different methods. One of the most commonly used methods involves the reaction between 2,3,4-trimethoxybenzaldehyde, ethyl acetoacetate, and 4-phenylpiperazine in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours to yield the desired product. Other methods involve the use of different starting materials and reagents, including 2,4,6-trimethoxybenzaldehyde, ethyl cyanoacetate, and 4-phenyl-1,2,3,6-tetrahydropyridine, among others.
科学的研究の応用
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery and development. It has been reported to exhibit potential anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C26H32N4O6 |
分子量 |
496.6 g/mol |
IUPAC名 |
ethyl 6-oxo-2-(4-phenylpiperazin-1-yl)-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H32N4O6/c1-5-36-25(32)20-21(18-11-12-19(33-2)23(35-4)22(18)34-3)27-26(28-24(20)31)30-15-13-29(14-16-30)17-9-7-6-8-10-17/h6-12,20-21H,5,13-16H2,1-4H3,(H,27,28,31) |
InChIキー |
YMAWWBDMWOAORD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=C(C(=C(C=C4)OC)OC)OC |
正規SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=C(C(=C(C=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264882.png)
![Ethyl 1-[1-(naphthalen-2-ylsulfonyl)prolyl]piperidine-4-carboxylate](/img/structure/B264903.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide](/img/structure/B264938.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)